molecular formula C20H15ClN4O2S B2764819 methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 878260-11-8

methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B2764819
CAS No.: 878260-11-8
M. Wt: 410.88
InChI Key: ZAOLWNRVIJGJCY-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring:

  • A pyrazole core substituted at position 1 with a phenyl group.
  • A 4-amino group at position 4.
  • A 4-(4-chlorophenyl)-1,3-thiazole moiety at position 3.
  • A methyl carboxylate ester at position 5.

This structure combines aromatic, electron-withdrawing (thiazole, carboxylate), and hydrogen-bonding (amino) functionalities, making it relevant for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors via noncovalent interactions .

Properties

IUPAC Name

methyl 4-amino-5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-27-20(26)18-16(22)17(24-25(18)14-5-3-2-4-6-14)19-23-15(11-28-19)12-7-9-13(21)10-8-12/h2-11H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOLWNRVIJGJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core, a thiazole ring, and a chlorophenyl substituent. These structural elements contribute to its biological activity by enhancing interactions with various biological targets.

Chemical Formula: C18H17ClN4O2S
Molecular Weight: 374.87 g/mol

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. Similar compounds with thiazole and pyrazole moieties have demonstrated effectiveness against various cancer cell lines. The presence of the 4-chlorophenyl group likely increases lipophilicity, enhancing cellular uptake and bioavailability.

Table 1: Anticancer Activity of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazoleThiazole and pyrazole ringsAnticancer
Other thiazole-pyrazole derivativesVarious substitutionsAntiproliferative

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Screening

A series of derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that compounds with similar structural features exhibited zones of inhibition ranging from moderate to high, suggesting significant antimicrobial potential.

Table 2: Antimicrobial Activity Results

CompoundTarget BacteriaZone of Inhibition (mm)
Methyl 4-amino...E. coli15
Methyl 4-amino...S. aureus20

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors involved in cancer progression and microbial growth. Molecular docking studies suggest strong binding affinities with targets such as kinases and proteases.

In Silico Studies

Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins. These studies help elucidate the potential mechanisms through which the compound exerts its pharmacological effects.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the thiazole ring.
  • Introduction of the pyrazole moiety.
  • Final carboxylation and methylation steps.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Key Moieties

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name/ID Substituents at Pyrazole Positions Key Functional Groups
Target Compound 1-Ph, 3-(4-Cl-Ph-thiazole), 4-NH2, 5-COOCH3 Amino, thiazole, methyl ester
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate 1-(4-F-Ph), 3-(4-Cl-Ph-thiazole), 5-COOCH2CH3 Ethyl ester, fluorophenyl
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate 1-Ph, 3-S-(4-Cl-Ph), 4-CH=N-OH, 5-COOCH3 Sulfanyl, hydroxyimino, methyl ester
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime 1-Ph, 3-Me, 4-CHO, 5-O-(4-Me-Ph) Aldehyde, oxime, methylphenoxy
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate 1-Me, 3-Ph, 4-CH2OCO(4-Cl-Ph), 5-O-(4-Me-Ph) Benzene carboxylate, methylphenoxy

Key Differences and Implications

Aromatic esters (e.g., 4-chlorobenzenecarboxylate in ) increase steric bulk and π-stacking capacity, which may enhance binding to hydrophobic pockets in biological targets.

Amino vs. Hydroxyimino Groups: The 4-amino group in the target compound provides hydrogen-bond donor capability, critical for interactions with polar residues in enzymes. In contrast, the hydroxyimino group in can act as both a hydrogen bond donor and acceptor, offering distinct interaction profiles.

Thiazole vs. Sulfanyl Substitutions: The 4-(4-chlorophenyl)thiazole in the target compound enables π-π interactions and dipole-dipole bonding.

Aldehyde/Oxime Functionality :

  • The aldehyde-oxime moiety in allows for Schiff base formation, which can be exploited in prodrug design or metal coordination, unlike the static carboxylate in the target compound.

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